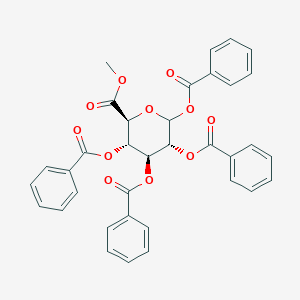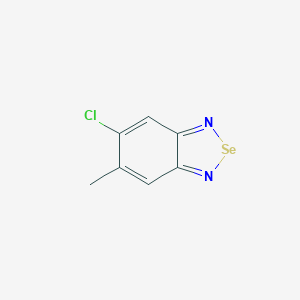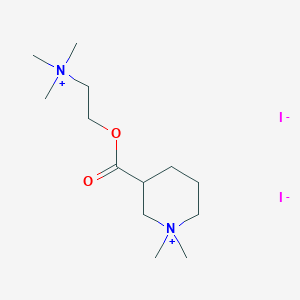
3-Carboxy-1,1-dimethylpiperidinium iodide ester with choline iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Carboxy-1,1-dimethylpiperidinium iodide ester with choline iodide is a chemical compound that has gained significant attention in scientific research due to its potential biochemical and physiological effects. This compound is synthesized using a specific method, and its mechanism of action has been studied in detail.
Wirkmechanismus
The mechanism of action of 3-Carboxy-1,1-dimethylpiperidinium iodide ester with choline iodide is not fully understood. However, it is believed to work by reducing oxidative stress and inflammation, which are known to play a role in the development of various diseases. It is also believed to have a direct effect on the central nervous system, which may contribute to its neuroprotective effects.
Biochemische Und Physiologische Effekte
Studies have shown that 3-Carboxy-1,1-dimethylpiperidinium iodide ester with choline iodide has a wide range of biochemical and physiological effects. It has been found to increase the levels of various antioxidants in the body, such as glutathione and superoxide dismutase. It has also been found to reduce the levels of inflammatory cytokines and oxidative stress markers.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Carboxy-1,1-dimethylpiperidinium iodide ester with choline iodide in lab experiments is its wide range of biological activities. It has been found to have antioxidant, anti-inflammatory, and neuroprotective effects, which make it a useful compound for studying various diseases. However, one of the main limitations of using this compound is its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the study of 3-Carboxy-1,1-dimethylpiperidinium iodide ester with choline iodide. One direction is to further investigate its potential use in the treatment of various diseases such as Alzheimer's disease and cancer. Another direction is to study its mechanism of action in more detail to better understand how it works. Additionally, more research is needed to determine the optimal dosage and administration route of this compound for different diseases. Finally, more studies are needed to determine the long-term safety and efficacy of 3-Carboxy-1,1-dimethylpiperidinium iodide ester with choline iodide.
Synthesemethoden
The synthesis of 3-Carboxy-1,1-dimethylpiperidinium iodide ester with choline iodide involves the reaction of choline iodide with 3-carboxy-1,1-dimethylpiperidinium iodide. The reaction is carried out in the presence of a suitable solvent and a catalyst. The product is then purified using various techniques such as recrystallization, column chromatography, and HPLC.
Wissenschaftliche Forschungsanwendungen
3-Carboxy-1,1-dimethylpiperidinium iodide ester with choline iodide has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. It has also been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer.
Eigenschaften
CAS-Nummer |
109044-30-6 |
|---|---|
Produktname |
3-Carboxy-1,1-dimethylpiperidinium iodide ester with choline iodide |
Molekularformel |
C13H28I2N2O2 |
Molekulargewicht |
498.18 g/mol |
IUPAC-Name |
2-(1,1-dimethylpiperidin-1-ium-3-carbonyl)oxyethyl-trimethylazanium;diiodide |
InChI |
InChI=1S/C13H28N2O2.2HI/c1-14(2,3)9-10-17-13(16)12-7-6-8-15(4,5)11-12;;/h12H,6-11H2,1-5H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
SPTSCJIEXOMGQM-UHFFFAOYSA-L |
SMILES |
C[N+]1(CCCC(C1)C(=O)OCC[N+](C)(C)C)C.[I-].[I-] |
Kanonische SMILES |
C[N+]1(CCCC(C1)C(=O)OCC[N+](C)(C)C)C.[I-].[I-] |
Synonyme |
2-(1,1-dimethyl3,4,5,6-tetrahydro-2H-pyridine-3-carbonyl)oxyethyl-trim ethyl-azanium diiodide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



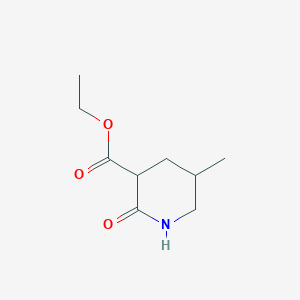
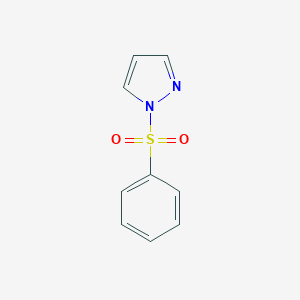
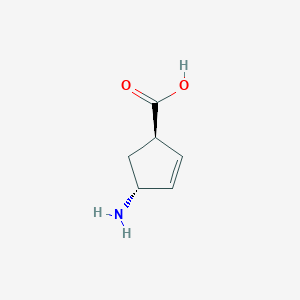

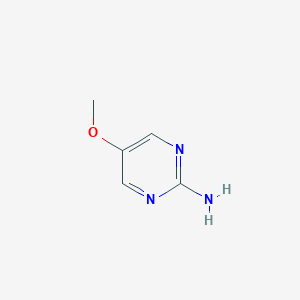

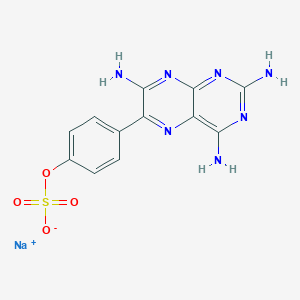
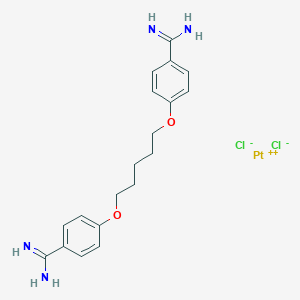
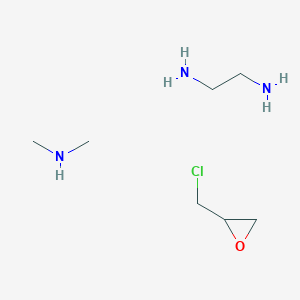
![4-Methylthieno[3,4-b]pyridine](/img/structure/B19469.png)

